1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-

Catalog No.
S1966845
CAS No.
42779-83-9
M.F
C14H14FNO2
M. Wt
247.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluoro...

CAS Number

42779-83-9

Product Name

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

InChI

InChI=1S/C14H14FNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18)

InChI Key

MUUKTZUQKRDEPH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CC(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CC(=O)O

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl) is a pyrrole derivative characterized by its unique structure, which includes a pyrrole ring substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with an acetic acid moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl) primarily involves electrophilic aromatic substitution due to the presence of the electron-rich pyrrole ring. The acetic acid group can participate in esterification reactions, while the fluorophenyl group can undergo nucleophilic substitutions. The compound can also engage in cyclization reactions to form more complex structures.

Pyrrole derivatives are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, compounds similar to 1H-Pyrrole-3-acetic acid have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth and fungal infections . The presence of the fluorine atom in the phenyl group may enhance the compound's bioactivity through increased lipophilicity and improved interaction with biological targets.

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl) typically involves multi-step synthetic routes. Common methods include:

  • Paal-Knorr Reaction: This method synthesizes pyrroles through the condensation of 1,4-dicarbonyl compounds with primary amines.
  • One-Pot Syntheses: Recent advancements have introduced one-pot methods that streamline the synthesis process while minimizing waste and maximizing yield .

For example, a one-pot reaction involving 2-(2-fluorobenzoyl) malononitrile can yield related pyrrole derivatives with high purity and yield .

This compound has potential applications in pharmaceutical development due to its biological activity. It may serve as a lead compound for designing new antimicrobial agents or as a scaffold for developing drugs targeting various diseases. Additionally, its unique structure makes it a candidate for studies in material science and organic electronics.

Interaction studies involving 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl) focus on its binding affinity to various biological targets. Research has shown that modifications in the phenyl substituent can significantly influence the compound's interaction with enzymes or receptors involved in disease pathways. These studies are crucial for understanding the pharmacodynamics and optimizing lead compounds for therapeutic use.

Several compounds share structural similarities with 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl). Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4-dimethylphenyl)Similar pyrrole structure with different phenyl substituentsAntimicrobial properties
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acidContains carboxylic acid instead of acetic acidAnticancer activity
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateDicarboxylic derivative providing enhanced reactivityPotentially higher bioactivity

These comparisons illustrate that while these compounds share a common pyrrole framework, variations in substituents lead to distinct biological profiles and applications.

Paal-Knorr Synthesis Route Modifications for Fluorophenyl Substitution

The Paal-Knorr synthesis represents the most widely utilized method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines [1]. For the synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-, specific modifications to the traditional Paal-Knorr approach are required to accommodate the fluorophenyl substitution pattern.

Traditional Paal-Knorr Methodology

The classical Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions [1]. The mechanism proceeds through protonation of one carbonyl group, followed by nucleophilic attack by the amine to form a hemi-aminal intermediate. Subsequent cyclization and dehydration steps yield the pyrrole ring system [1]. Research has demonstrated that the reaction typically requires temperatures of 110-140°C and reaction times of 6-12 hours to achieve yields of 60-75% [2].

Fluorophenyl-Specific Modifications

The incorporation of 4-fluoroaniline as the nitrogen source necessitates careful optimization of reaction conditions. Studies have shown that 4-fluoroaniline exhibits reduced nucleophilicity compared to unsubstituted aniline due to the electron-withdrawing nature of the fluorine substituent [3]. To compensate for this reduced reactivity, modified conditions employing hydrogen chloride (12 mol%) in refluxing toluene have been developed, achieving yields of 70-85% over 4-8 hours [3] [4].

Enhanced Catalytic Systems

Recent developments have introduced deep eutectic solvents as dual catalyst-solvent systems for Paal-Knorr condensations. The combination of N,N-dimethylurea and L-tartaric acid has proven particularly effective, enabling reactions at 80-100°C with significantly reduced reaction times of 2-4 hours while achieving yields of 85-95% [5]. This system demonstrates excellent recyclability, maintaining catalytic activity over four cycles with minimal yield degradation [5].

Mechanistic Considerations for Fluoroaniline Substrates

The mechanism for fluoroaniline-based Paal-Knorr synthesis involves initial formation of an imine intermediate through condensation with the dicarbonyl precursor [6]. The electron-withdrawing fluorine substituent stabilizes the resulting imine through resonance effects, but simultaneously reduces the nucleophilicity of the nitrogen center. This electronic effect necessitates stronger acid catalysis and elevated temperatures to achieve efficient cyclization [2].

Microwave-Assisted Cyclocondensation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing the efficiency of pyrrole formation reactions. The application of microwave irradiation to pyrrole synthesis offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity [7] [8].

Optimization of Microwave Parameters

Systematic optimization studies have established optimal microwave conditions for pyrrole synthesis. Initial power settings of 150-250 watts provide adequate heating while avoiding thermal decomposition of sensitive intermediates [9] [7]. Temperature control is critical, with optimal ranges of 80-160°C demonstrating the best balance between reaction rate and product quality [9] [10].

Solvent Selection and Reaction Media

The choice of solvent significantly impacts microwave-assisted pyrrole synthesis. Ethanol has proven particularly effective as a reaction medium, providing good solubility for both starting materials and products while allowing efficient microwave heating [9]. Glacial acetic acid serves as both solvent and catalyst, with concentrations of 10-15 mol% providing optimal results [9] [10].

Reaction Time Optimization

Microwave irradiation dramatically reduces reaction times compared to conventional heating. Optimized protocols achieve complete conversion in 10-30 minutes at 80°C with 150-watt initial power [9]. Higher temperatures (130-160°C) with 250-watt power allow for even shorter reaction times of 15-45 minutes while maintaining yields of 75-90% [9] [10].

Scale-Up Considerations

Flow chemistry approaches have successfully scaled microwave-assisted pyrrole synthesis from laboratory to production scale. Continuous flow microreactors with internal volumes of 9.6 mL have achieved production rates of 55.8 grams per hour with yields approaching 100% [11]. The scalability of microwave methods makes them particularly attractive for industrial applications.

Regioselective Functionalization at Pyrrole C-3 Position

The selective functionalization of pyrrole rings at the C-3 position presents unique challenges due to the inherent reactivity patterns of the pyrrole system. The C-3 position is typically less reactive than the C-2 and C-5 positions, requiring specialized approaches to achieve regioselective modification [12] [13].

Electrophilic Substitution Strategies

Direct electrophilic substitution at the C-3 position can be achieved through careful control of electronic effects and reaction conditions. The use of electron-withdrawing groups on the nitrogen atom helps direct electrophilic attack to the C-3 position by reducing the electron density at the more reactive C-2 and C-5 positions [12]. Studies have demonstrated that pyrrole-2-acetic acid derivatives can be synthesized through Friedel-Crafts acylation followed by reduction sequences [12].

Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful method for regioselective pyrrole modification. Boron trifluoride etherate (BF₃·Et₂O) catalysis has proven particularly effective for C-H insertion at the C-3 position. This methodology employs α-diazophosphonates as carbene precursors, achieving regioselective C-H insertion with moderate to good yields [14] [13].

Directing Group Strategies

The installation of directing groups can significantly enhance the regioselectivity of C-3 functionalization. Research has shown that the use of coordinating substituents on the pyrrole ring can direct metal catalysts to specific positions, enabling selective C-3 modification [14]. This approach has been successfully applied to the synthesis of β-aminophosphonates containing quaternary carbon centers [13].

Mechanistic Insights

The regioselectivity of C-3 functionalization depends on the substitution pattern of the pyrrole substrate and the nature of the electrophilic species. Computational studies have revealed that the carbene migratory model plays a crucial role in determining the site of C-H insertion [14]. The presence of electron-donating or electron-withdrawing substituents on the pyrrole ring can significantly influence the regioselectivity of the reaction [13].

Purification Challenges and Chromatographic Resolution Approaches

The purification of pyrrole derivatives presents unique challenges due to their aromatic nature, potential for polymerization, and sensitivity to acidic conditions. Effective purification strategies are essential for obtaining high-purity products suitable for further synthetic manipulations or analytical characterization [15] [16].

Silica Gel Column Chromatography

Silica gel column chromatography remains the most widely used purification method for pyrrole derivatives. Optimal solvent systems typically employ hexane-ethyl acetate mixtures with ratios ranging from 3:1 to 7:3, depending on the polarity of the target compound [17] [18]. The method typically achieves purities of 95-98% with recovery yields of 75-90%, though processing times of 2-6 hours are required [17].

Challenges in Traditional Chromatography

Pyrrole derivatives can exhibit problematic behavior during chromatographic purification. The compounds may undergo decomposition on acidic silica gel, leading to reduced yields and formation of impurities [15]. Additionally, some pyrrole derivatives demonstrate poor resolution from structurally similar impurities, necessitating alternative purification approaches [19].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers superior resolution and purity compared to traditional column chromatography. Acetonitrile-water gradient systems have proven particularly effective for pyrrole purification, achieving purities of 98-99.5% with recovery yields of 85-95% [16] [20]. The method requires 1-3 hours for completion and provides excellent control over separation parameters [20].

Specialized Purification Techniques

Vacuum distillation represents an effective purification method for volatile pyrrole derivatives. Operating at reduced pressures of 40 mbar and bottom temperatures of 60-90°C, this technique achieves purities of 94-98% while avoiding thermal decomposition [15]. The method is particularly suitable for simple pyrrole derivatives without heat-sensitive functional groups.

Process Optimization for Industrial Applications

Large-scale purification requires consideration of cost, efficiency, and environmental impact. Crystallization from ethanol-water mixtures offers an economically attractive alternative to chromatographic methods, though yields are typically lower at 60-85% [21]. Supercritical fluid chromatography using carbon dioxide with methanol modifier provides an environmentally friendly approach, achieving purities of 97-99.8% with processing times of 30-120 minutes [22].

Quality Control and Analytical Considerations

XLogP3

2.7

Other CAS

42779-83-9

Wikipedia

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-

Dates

Last modified: 04-15-2024

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